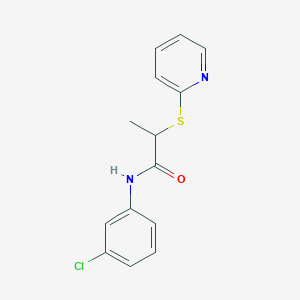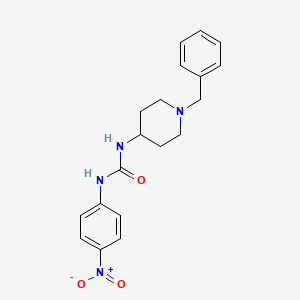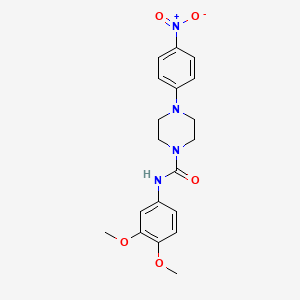
N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide, also known as CPPT, is a chemical compound that has gained significant attention in the field of scientific research. CPPT is a synthetic compound that belongs to the class of thioamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide involves the inhibition of enzymes that contain thiol groups. Thiol groups are important in the catalytic activity of many enzymes, and the inhibition of these enzymes can lead to various biological effects. N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has been found to inhibit the activity of enzymes such as thioredoxin reductase and glutathione S-transferase, which are involved in redox regulation and detoxification, respectively.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vivo studies have shown that N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide in lab experiments include its synthetic availability, its specificity for thiol-containing enzymes, and its potential applications in various fields of scientific research. The limitations of using N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide in lab experiments include its toxicity and its potential to interact with other thiol-containing molecules.
Direcciones Futuras
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide. One direction is to explore the potential of N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide as an anticancer agent in vivo. Another direction is to investigate the potential of N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide as a treatment for Alzheimer's disease in animal models. Additionally, the development of N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide derivatives with improved potency and selectivity for thiol-containing enzymes is another area of future research.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has also been found to have potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In biochemistry, N-(3-chlorophenyl)-2-(2-pyridinylthio)propanamide has been used as a tool to study the mechanism of action of enzymes that contain thiol groups.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10(19-13-7-2-3-8-16-13)14(18)17-12-6-4-5-11(15)9-12/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLNKYNUUCOZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4129127.png)
![benzyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4129129.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B4129136.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
![4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4129162.png)

![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)

![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![methyl 2-chloro-5-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4129223.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)
